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Compound of Interest

Compound Name: 2-Cyanoisonicotinohydrazide

Cat. No.: B6343161

An In-Depth Technical Guide to 2-Cyanoisonicotinohydrazide: Synthesis, Characterization,
and Pharmaceutical Relevance

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-
Cyanoisonicotinohydrazide (CAS No: 135048-32-7), a heterocyclic compound of significant
interest in pharmaceutical development and analysis. This guide moves beyond a simple
recitation of facts to offer field-proven insights into its synthesis, analytical characterization, and
biological context, tailored for researchers and drug development professionals.

Core Compound Identification and Properties

2-Cyanoisonicotinohydrazide is a pyridine derivative characterized by both a cyano (-C=N)
group and a hydrazide (-CONHNH?2) functional group. This unique combination of
functionalities makes it a versatile chemical building block and an important subject of study in
medicinal chemistry.

Nomenclature and Structure

o Systematic IUPAC Name: 2-cyanopyridine-4-carbohydrazide

e Common Synonyms: 2-Cyanoisonicotinic acid hydrazide, Isoniazid cyanide, Topiroxostat
Impurity 13
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e CAS Number: 135048-32-7
e Molecular Formula: C7HsN4O

e Molecular Weight: 162.15 g/mol

e Chemical Structure:

Physicochemical Properties

The following table summarizes key computed physicochemical properties. As of the latest
literature review, experimentally derived values for properties like melting point are not widely
published; therefore, computational estimates provide a valuable baseline for experimental

design.
Property Value Source
Molecular Weight 162.15 g/mol PubChem[1]
XLogP3 -0.7 PubChem[1]
Hydrogen Bond Donor Count 3 PubChem[1]
Hydrogen Bond Acceptor
4 PubChem|[1]
Count
Rotatable Bond Count 2 PubChem[1]
Exact Mass 162.05416083 Da PubChem[1]
N Inert atmosphere, Room BLD Pharm[2], Lab-
Storage Conditions ]
Temperature Chemicals.com
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Synthesis and Purification

The logical and most common synthetic route to 2-Cyanoisonicotinohydrazide involves the
hydrazinolysis of its corresponding ester, Methyl 2-cyanoisonicotinate. This precursor is a
known intermediate in the synthesis of the gout medication Topiroxostat, which firmly places
our target compound within a pharmaceutically relevant synthetic pathway.[3]

Synthetic Workflow Diagram

The following diagram illustrates the straightforward, two-step conceptual pathway from the
commercially available 2-chloronicotinonitrile.

Step 1: Esterification/Cyanation

(
2-Chloronicotinonitrile
(CAS: 6602-54-6)

Various Methods
(e.g.,|via Grignard or cyanation of N-oxide)

Methyl 2-cyanoisonicotinate
(CAS: 94413-64-6)

Nucleophilic Acyl Substitution

Step 2: Hyidrazinolysis

2-Cyanoisonicotinohydrazide
(CAS: 135048-32-7)

Hydrazine Hydrate
(NH2NH2-H20)

Click to download full resolution via product page

Caption: Synthetic pathway from a pyridine precursor to 2-Cyanoisonicotinohydrazide.

Experimental Protocol: Synthesis
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This protocol describes the synthesis of 2-Cyanoisonicotinohydrazide from Methyl 2-
cyanoisonicotinate.

Expertise & Causality: The choice of ethanol as a solvent is based on its ability to dissolve both
the ester starting material and hydrazine hydrate, facilitating a homogenous reaction. The
reaction is typically performed at reflux to provide the necessary activation energy for the
nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy
group of the ester.

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add Methyl 2-cyanoisonicotinate (1.62 g, 10 mmol).[3][4]

e Solvation: Add 30 mL of ethanol to the flask and stir until the solid is fully dissolved.

e Reagent Addition: Slowly add hydrazine hydrate (1.0 mL, ~20 mmol, 2 equivalents) to the
solution at room temperature. Rationale: Using a slight excess of hydrazine ensures the
complete conversion of the starting ester.

e Reaction: Heat the reaction mixture to reflux (~78°C) and maintain for 4-6 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate
and hexane as the mobile phase. The disappearance of the starting material spot indicates
reaction completion.

o Workup: After completion, cool the mixture to room temperature and then place it in an ice
bath for 1 hour. A white precipitate should form.

 Purification: Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10
mL). Dry the product under vacuum to yield 2-Cyanoisonicotinohydrazide.

o Characterization: Confirm the identity and purity of the product using *H NMR, 13C NMR, FT-
IR, and Mass Spectrometry.

Biological Significance and Potential Applications
Role as a Pharmaceutical Impurity

The primary documented relevance of 2-Cyanoisonicotinohydrazide is as a process-related
impurity in the manufacturing of Topiroxostat (CAS: 577778-58-6).[5][6] Topiroxostat is a non-
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purine selective xanthine oxidase inhibitor used to treat hyperuricemia and gout.[6] As such, 2-
Cyanoisonicotinohydrazide serves as a critical reference standard for analytical chemists
developing and validating methods to ensure the purity and safety of the final active
pharmaceutical ingredient (API).

Potential as a Bioactive Scaffold

Beyond its role as an impurity, the structural motifs of 2-Cyanoisonicotinohydrazide suggest
potential for inherent biological activity.

» Xanthine Oxidase (XO) Inhibition: Given its structural relationship to Topiroxostat and the
known activity of other pyridine derivatives as XO inhibitors, this compound is a candidate for
XO inhibition.[2][7][8] The pyridine ring and cyano group could engage in key interactions
within the enzyme's active site.

o Antimicrobial and Anticancer Activity: The cyanopyridine core is a "privileged structure” found
in numerous compounds with diverse pharmacological effects, including anticancer and
antimicrobial activities.[9][10][11] Similarly, the acylhydrazone moiety is a well-established
pharmacophore with a broad spectrum of bioactivity.[12]

Postulated Mechanism of Action: Xanthine Oxidase
Inhibition

The diagram below conceptualizes how 2-Cyanoisonicotinohydrazide might interact with the
active site of Xanthine Oxidase, which contains a molybdenum cofactor (Moco).
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Caption: Hypothetical binding of the inhibitor to Xanthine Oxidase (XO) active site residues.

Key Experimental Protocols

The following protocols are foundational for any researcher working with this compound. They
are designed to be self-validating systems.

Protocol 1: HPLC Method for Purity Assessment

Trustworthiness: This reverse-phase HPLC method is a standard approach for analyzing polar,
aromatic compounds like pharmaceutical impurities. The use of a C18 column, a common
mobile phase composition, and UV detection constitutes a robust and widely accepted
methodology.[13][14]

e Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).
e Column: C18, 4.6 mm x 150 mm, 5 um patrticle size.

e Mobile Phase A: 0.1% Formic Acid in Water.
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¢ Mobile Phase B: Acetonitrile.

e Gradient:

0-2 min: 5% B

[¢]

[e]

2-15 min: Linear gradient from 5% to 95% B

[e]

15-18 min: Hold at 95% B

(¢]

18-20 min: Return to 5% B and equilibrate.

e Flow Rate: 1.0 mL/min.

o Detection Wavelength: 265 nm (based on the pyridine chromophore).
« Injection Volume: 10 pL.

o Sample Preparation: Dissolve 1 mg of 2-Cyanoisonicotinohydrazide in 10 mL of a 50:50
mixture of water and acetonitrile.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

Expertise & Causality: This assay measures the enzymatic activity of XO by monitoring the
oxidation of xanthine to uric acid, which has a distinct absorbance at 295 nm. An inhibitor will
decrease the rate of uric acid formation. Allopurinol is included as a positive control because it
is a well-characterized, clinically used XO inhibitor, providing a benchmark for validating the
assay's performance.[15]

e Materials:
o Xanthine Oxidase (from bovine milk).

Xanthine.

[¢]

[e]

Potassium phosphate buffer (50 mM, pH 7.5).

o

2-Cyanoisonicotinohydrazide (test compound).
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o Allopurinol (positive control).
o 96-well UV-transparent microplate.

o Microplate reader capable of reading absorbance at 295 nm.

e Procedure:
o Prepare a stock solution of the test compound and serial dilutions in DMSO.
o In a 96-well plate, add 50 pL of potassium phosphate buffer to each well.
o Add 25 pL of the test compound dilution (or Allopurinol/DMSO for controls).

o Add 25 pL of Xanthine Oxidase solution (final concentration ~0.1 U/mL) and incubate for
15 minutes at 25°C.

o Initiate the reaction by adding 50 pL of xanthine substrate solution (final concentration ~50
UM).

o Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes.
o Data Analysis:
o Calculate the rate of uric acid formation (slope of the absorbance vs. time plot).

o Determine the percentage of inhibition for each concentration of the test compound
relative to the DMSO control.

o Plot the percent inhibition against the logarithm of the compound concentration and fit the
data to a dose-response curve to calculate the 1Cso value.

Conclusion

2-Cyanoisonicotinohydrazide is more than a mere synthetic intermediate; it is a compound of
direct relevance to the pharmaceutical industry as a key impurity of the drug Topiroxostat. Its
well-defined structure, accessible synthesis, and the biological activity suggested by its
pharmacophoric components make it a subject of interest for further investigation. The
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protocols and insights provided in this guide offer a solid foundation for researchers in drug
discovery, quality control, and medicinal chemistry to effectively work with and understand this
important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Cyanoisonicotinohydrazide | C7TH6N40O | CID 45084626 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. Heterocyclic compounds as xanthine oxidase inhibitors for the management of
hyperuricemia: synthetic strategies, structure—activity relationship and molecular docking
studies (2018-2024) - PMC [pmc.ncbi.nim.nih.gov]

e 3. nbinno.com [nbinno.com]

e 4. Topiroxostat Impurity 36 | CymitQuimica [cymitquimica.com]
e 5. bocsci.com [bocsci.com]

e 6. veeprho.com [veeprho.com]

e 7. Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-
d)pyrimidines and pyrazolo(3,4-b)pyridines - PubMed [pubmed.ncbi.nim.nih.gov]

e 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic
Compounds - PMC [pmc.ncbi.nim.nih.gov]

e 9. Areview: Biological activities of novel cyanopyridine derivatives - PubMed
[pubmed.ncbi.nim.nih.gov]

e 10. researchgate.net [researchgate.net]

e 11. Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-
yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents
and Molecular Docking Study - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. cmjpublishers.com [cmjpublishers.com]

e 13. Development and Validation of an HPLC Method for Simultaneous Determination of
Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PubMed

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b6343161?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyanoisonicotinohydrazide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyanoisonicotinohydrazide
https://pmc.ncbi.nlm.nih.gov/articles/PMC11187568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11187568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11187568/
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-methyl-2-cyanoisonicotinate-in-modern-drug-synthesis-zt
https://cymitquimica.com/products/ST-EA-CP-T170008/topiroxostat-impurity-36/
https://www.bocsci.com/topiroxostat-and-impurities-list-1903.html
https://veeprho.com/product-category/topiroxostat-impurities/
https://pubmed.ncbi.nlm.nih.gov/1120982/
https://pubmed.ncbi.nlm.nih.gov/1120982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12369460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12369460/
https://pubmed.ncbi.nlm.nih.gov/37029459/
https://pubmed.ncbi.nlm.nih.gov/37029459/
https://www.researchgate.net/figure/Structure-of-cyanopyridine-Different-biological-activities-displayed-by-cyanopyridine_fig2_369895693
https://pubmed.ncbi.nlm.nih.gov/39910835/
https://pubmed.ncbi.nlm.nih.gov/39910835/
https://pubmed.ncbi.nlm.nih.gov/39910835/
https://www.cmjpublishers.com/wp-content/uploads/2025/04/design-and-in-silico-evaluation-of-pyridine-4-carbohydrazide-derivatives-for-potential-therapeutic-applications.pdf
https://pubmed.ncbi.nlm.nih.gov/35209050/
https://pubmed.ncbi.nlm.nih.gov/35209050/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6343161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[pubmed.ncbi.nim.nih.gov]
e 14. researchgate.net [researchgate.net]

e 15. Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [2-Cyanoisonicotinohydrazide CAS number and
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b6343161#2-cyanoisonicotinohydrazide-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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